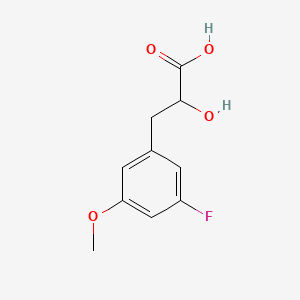
Ethyl 2-((tert-butoxycarbonyl)amino)-5-carbamoyl-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and carbon sources.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Amidation: The carbamoyl group is introduced through an amidation reaction using appropriate amine and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
化学反应分析
Types of Reactions
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学研究应用
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. The thiophene ring can interact with various biological targets through π-π interactions or hydrogen bonding.
相似化合物的比较
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: This compound has a cyclopropane ring instead of a thiophene ring, which affects its reactivity and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar Boc-protected amino groups but differ in their core structures and applications.
The uniqueness of ethyl 2-{[(tert-butoxy)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate lies in its combination of functional groups and the presence of the thiophene ring, which imparts specific electronic properties and reactivity.
属性
分子式 |
C14H20N2O5S |
|---|---|
分子量 |
328.39 g/mol |
IUPAC 名称 |
ethyl 5-carbamoyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O5S/c1-6-20-12(18)8-7(2)9(10(15)17)22-11(8)16-13(19)21-14(3,4)5/h6H2,1-5H3,(H2,15,17)(H,16,19) |
InChI 键 |
UOSWAXBHAXKXCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


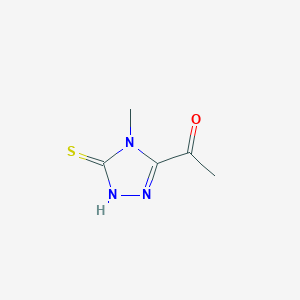
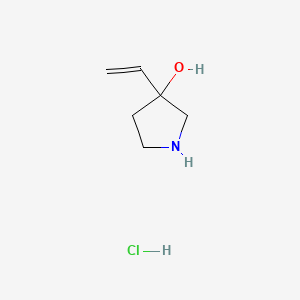
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)
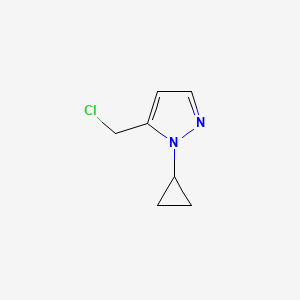
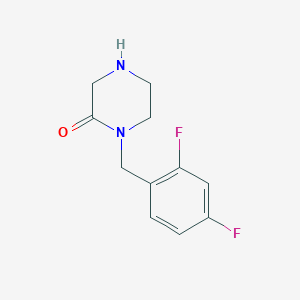
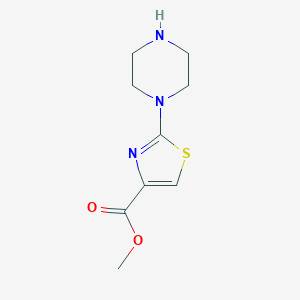
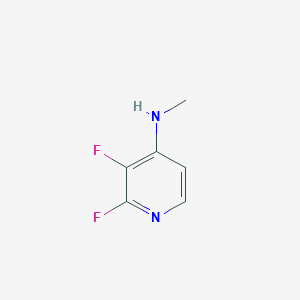
![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)
![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)
